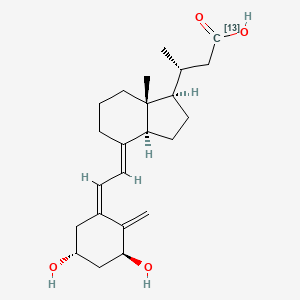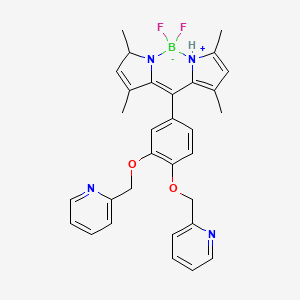
Fmoc-L-Tyr(tBu)-MPPA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Tyr(tBu)-MPPA, also known as Fmoc-O-tert-butyl-L-tyrosine, is commonly used in Fmoc solid phase peptide synthesis . It is used as an amino acid building block in peptide synthesis .
Synthesis Analysis
Fmoc-L-Tyr(tBu)-MPPA is used in peptide synthesis as an amino acid protection monomer . It is more efficient in peptide synthesis since none of the activated amino acids are used unproductively in acylating exposed tyrosine side-chains .Molecular Structure Analysis
The empirical formula of Fmoc-L-Tyr(tBu)-MPPA is C28H29NO5 . The molecular weight is 459.53 g/mol . The structure contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis
Fmoc-L-Tyr(tBu)-MPPA is used in the synthesis of Leu-EnkephalinAmide via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .Physical And Chemical Properties Analysis
Fmoc-L-Tyr(tBu)-MPPA is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The melting point is 150-151°C . The specific optical rotation [α] 20D is +5.2° (0.5-2.0mg/ml, ethyl acetate), [α]20D-27.6° (0.5-2.0 mg/ml, DMF), [α]20D-6° (0.5-2.0 mg/ml, methanol) .Mecanismo De Acción
Target of Action
Fmoc-L-Tyr(tBu)-MPPA is a derivative of the amino acid tyrosine, used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It specifically targets the growing peptide chain, adding a tyrosine residue to it .
Mode of Action
Fmoc-L-Tyr(tBu)-MPPA is used in Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a temporary protecting group which gets removed during the synthesis process, allowing the amino acid to bind to the growing peptide chain .
Biochemical Pathways
The biochemical pathway involved is the peptide synthesis pathway. Fmoc-L-Tyr(tBu)-MPPA is incorporated into the growing peptide chain during the synthesis process . The tyrosine residue it adds can then participate in various biochemical reactions, depending on the specific peptide being synthesized.
Result of Action
The result of the action of Fmoc-L-Tyr(tBu)-MPPA is the successful addition of a tyrosine residue to the growing peptide chain . This can have various effects at the molecular and cellular level, depending on the specific peptide being synthesized and its role in the body.
Action Environment
The action of Fmoc-L-Tyr(tBu)-MPPA is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all affect its efficacy . Additionally, efforts have been made to use greener solvents in solid-phase peptide synthesis, which can reduce the environmental impact without impairing the synthetic process .
Propiedades
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39NO8/c1-38(2,3)47-28-18-12-25(13-19-28)22-34(36(42)45-23-26-14-16-27(17-15-26)44-21-20-35(40)41)39-37(43)46-24-33-31-10-6-4-8-29(31)30-9-5-7-11-32(30)33/h4-19,33-34H,20-24H2,1-3H3,(H,39,43)(H,40,41)/t34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOVHOZIYOQCKB-UMSFTDKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Tyr(tBu)-MPPA | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)






![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)




![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)
